N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- ®-N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 1-[(3R,4R)-3-[[[5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]methyl]-4-methoxy-1-pyrrolidinyl]-2-propen-1-one
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its cyclopentyl and propyl substituents contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-2-7-19-12-14(10-17-19)16-8-13-9-18-20(11-13)15-5-3-4-6-15/h9-12,15-16H,2-8H2,1H3 |
InChI Key |
MXFPSGCUSQUKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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